![molecular formula C21H24N4 B2736485 N-cyclopentyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 896811-67-9](/img/structure/B2736485.png)

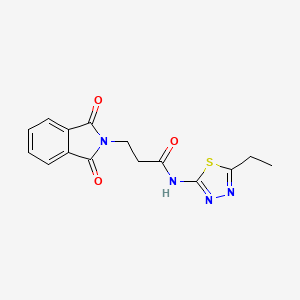

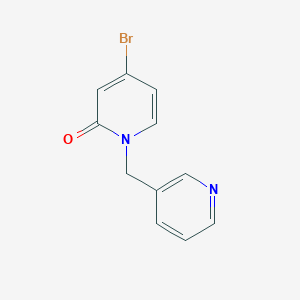

N-cyclopentyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclopentyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives . These compounds have been studied for their potential as CDK2 inhibitors, which makes them interesting for cancer treatment .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Pyrrolopyrazine derivatives, including our compound of interest, have demonstrated significant antimicrobial activity. Researchers have observed inhibition of bacterial and fungal growth, making them potential candidates for novel antibiotics or antifungal agents .

Anti-Inflammatory Effects

The same pyrrolopyrazine scaffold has been investigated for its anti-inflammatory properties. These derivatives may modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases .

Antiviral Activity

Pyrrolopyrazine derivatives have shown promise as antiviral agents. While the exact mechanisms are not fully understood, their activity against certain viruses suggests potential therapeutic applications .

Antioxidant Potential

Some pyrrolopyrazine compounds exhibit antioxidant properties. These molecules may scavenge free radicals and protect cells from oxidative damage, which could be relevant in various health contexts .

Antitumor Effects

Researchers have explored the antitumor activity of pyrrolopyrazine derivatives. These compounds may interfere with cancer cell growth, making them interesting candidates for further investigation in oncology .

Kinase Inhibition

Interestingly, specific pyrrolopyrazine derivatives have shown kinase inhibitory activity. These compounds could play a role in targeted therapies for kinase-related diseases, such as cancer or autoimmune disorders .

Natural Sources

Pyrrolopyrazine derivatives have been isolated from various natural sources, including plants, microbes, soil, and marine life. Exploring these natural reservoirs may yield additional bioactive compounds .

Structure-Activity Relationship (SAR) Research

Despite their potential, there remains a gap in understanding the precise structure-activity relationships of pyrrolopyrazine derivatives. Further SAR studies are essential to optimize their properties and design new leads for therapeutic applications .

Propiedades

IUPAC Name |

N-cyclopentyl-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4/c1-14-19(15-8-3-2-4-9-15)21-23-18-13-7-12-17(18)20(25(21)24-14)22-16-10-5-6-11-16/h2-4,8-9,16,22H,5-7,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKBEZCAEKUOMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-allyl-6-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2736403.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2736407.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2736410.png)

![4-(4-methylbenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2736415.png)

![2-[2-Cyano-3-(3-phenoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B2736416.png)

![6-Cyclopropyl-2-[[1-(pyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2736418.png)

![(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile](/img/structure/B2736425.png)